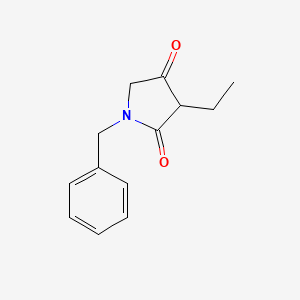

1-Benzyl-3-ethylpyrrolidine-2,4-dione

CAS No.:

Cat. No.: VC18150295

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO2 |

|---|---|

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 1-benzyl-3-ethylpyrrolidine-2,4-dione |

| Standard InChI | InChI=1S/C13H15NO2/c1-2-11-12(15)9-14(13(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

| Standard InChI Key | VLUUYPPHAQVSIY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(=O)CN(C1=O)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-benzyl-3-ethylpyrrolidine-2,4-dione is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. The compound’s structure consists of a pyrrolidine ring fused with two ketone groups (at C2 and C4), a benzyl group (C₆H₅CH₂–) at C1, and an ethyl group (–CH₂CH₃) at C3 . Key physicochemical properties inferred from structurally related compounds include:

The benzyl group enhances aromatic interactions, while the ethyl substituent modulates electronic effects on the pyrrolidine ring, influencing reactivity and biological activity .

Synthesis and Reaction Pathways

Cyclization Strategies

A common route to pyrrolidine-2,4-diones involves cyclization reactions. For example, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione was synthesized via dimethylation, CuBr₂-mediated addition, cyclization with benzylamine, and formaldehyde reaction . Adapting this method, 1-benzyl-3-ethylpyrrolidine-2,4-dione could be synthesized by substituting dimethyl groups with ethyl during the alkylation step.

Reduction of α,β-Unsaturated Ketones

Sodium borohydride (NaBH₄) with metal chlorides (e.g., MgCl₂, ZnCl₂) enables stereoselective reduction of exo-alkenes in pyrrolidine diones . For instance, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione was reduced to (R)-(+)-1-benzyl-3,3,5-trimethylpyrrolidine-2,4-dione using NaBH₄/MgCl₂ . Similar conditions may facilitate the reduction of unsaturated precursors to yield 1-benzyl-3-ethyl derivatives.

Thiohydroxylation and Functionalization

Recent advances in photo-induced 1,2-thiohydroxylation of maleimides using disulfide and singlet oxygen offer pathways to introduce sulfur-containing groups . Although demonstrated for 3-hydroxy-4-thio derivatives, this method could be tailored to incorporate ethyl groups via substrate modification.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Pyrrolidine-2,4-diones exhibit strong carbonyl stretches between 1650–1750 cm⁻¹ due to the two ketone groups . The benzyl group’s aromatic C–H stretches appear near 3000–3100 cm⁻¹, while the ethyl group’s aliphatic C–H vibrations occur at 2800–2950 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 300 MHz):

-

¹³C NMR:

Mass Spectrometry

The exact mass for C₁₃H₁₅NO₂ is 217.1103 g/mol, with a base peak likely corresponding to the benzyl fragment (m/z = 91) .

Biological Activity and Applications

Antimicrobial Properties

3-Acyltetramic acid analogs, which share structural similarities with pyrrolidine diones, display antimicrobial activity . While no direct data exists for the ethyl-substituted variant, its electron-withdrawing groups could stabilize enolic forms critical for bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume